Hydroxydonepezil
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-7,13-14,17,20,23,26H,8-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRVJLPAJNHQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197010-20-1 | |
| Record name | Hydroxydonepezil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYDONEPEZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOC5N31PX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxydonepezil
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydroxydonepezil
Donepezil, a cornerstone in the palliative treatment of Alzheimer's disease, functions as a reversible inhibitor of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain.[1] The metabolism of donepezil is a complex process, leading to several metabolites, one of which is hydroxydonepezil. This metabolite, chemically known as 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one, is also encountered as a process impurity in the synthesis of donepezil, often referred to as Donepezil Impurity C. Understanding the synthesis and characterization of hydroxydonepezil is crucial for several reasons. For medicinal chemists, it offers a template for the synthesis of related compounds and potential active metabolites. For analytical scientists, a well-defined profile of this impurity is essential for developing robust methods for quality control and assurance of donepezil active pharmaceutical ingredient (API). This guide provides a detailed technical overview of the synthesis and characterization of hydroxydonepezil, offering insights into the underlying chemical principles and analytical methodologies.
Synthesis of Hydroxydonepezil: An Aldol Condensation Approach
The most direct and logical synthetic route to hydroxydonepezil is through an aldol condensation reaction. This reaction involves the formation of a carbon-carbon bond between an enolate and a carbonyl compound. In this specific synthesis, the enolate is generated from 5,6-dimethoxy-1-indanone, which then attacks the carbonyl group of N-benzylpiperidine-4-carboxaldehyde.
Reaction Scheme
Caption: Synthetic scheme for Hydroxydonepezil via aldol condensation.
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for the successful synthesis of the desired aldol adduct, hydroxydonepezil, while minimizing side reactions such as dehydration to the enone.
-
Base Catalyst: Sodium hydroxide (NaOH) is a readily available and effective base for generating the enolate of the indanone. A strong, non-nucleophilic base is preferred to avoid side reactions with the aldehyde. The concentration of the base should be carefully controlled; an excess can promote the subsequent dehydration of the aldol product.
-
Solvent: Methanol is a suitable solvent as it can dissolve the reactants and the base. It is a protic solvent, which can participate in the protonation of the initially formed alkoxide to yield the final hydroxyl group of the product.
-
Temperature: The reaction is typically carried out at or below room temperature. Lower temperatures favor the formation of the aldol addition product over the elimination product (the enone). Careful temperature control is essential to prevent dehydration.
Experimental Protocol: Synthesis of Hydroxydonepezil
This protocol is a synthesized methodology based on the established synthesis of donepezil precursors.[2]
Materials:
-
5,6-Dimethoxy-1-indanone
-
N-Benzylpiperidine-4-carboxaldehyde
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add a solution of sodium hydroxide (1.1 eq) in methanol to the cooled indanone solution. Stir the mixture at 0 °C for 30 minutes to generate the enolate.
-
Aldol Condensation: To the reaction mixture, add a solution of N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in methanol dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. This step is crucial to separate the desired hydroxydonepezil from unreacted starting materials and any dehydrated by-product.
Characterization of Hydroxydonepezil
Thorough characterization is essential to confirm the structure and purity of the synthesized hydroxydonepezil. The following analytical techniques are employed:
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one | [3] |
| CAS Number | 197010-20-1 | [3] |
| Molecular Formula | C₂₄H₂₉NO₄ | [4] |
| Molecular Weight | 395.49 g/mol | [4] |
| Appearance | White to off-white solid |
Spectroscopic and Analytical Data
A comprehensive analysis of hydroxydonepezil involves various spectroscopic techniques to elucidate its structure and confirm its identity. The following data is based on the characterization of donepezil impurity C, which is chemically identical to hydroxydonepezil.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. For hydroxydonepezil, both ¹H NMR and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indanone and benzyl groups, the methoxy groups, the piperidine ring protons, and the newly formed stereocenter protons (the CH-OH and the adjacent CH). The coupling patterns and chemical shifts of these protons provide valuable information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic and aliphatic carbons will be indicative of the structure.
2. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For hydroxydonepezil, electrospray ionization (ESI) is a suitable technique. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 396.5.
3. High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate hydroxydonepezil from starting materials and by-products. The retention time and peak purity can be used to confirm the identity and quantify the purity of the final product.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of synthesized Hydroxydonepezil.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the synthesis and characterization of hydroxydonepezil. The aldol condensation of 5,6-dimethoxy-1-indanone and N-benzylpiperidine-4-carboxaldehyde presents a viable and efficient route to this important donepezil-related compound. The detailed characterization using modern analytical techniques is paramount for ensuring its structural integrity and purity, which is critical for its use as a reference standard in pharmaceutical quality control.
Further research could focus on the stereoselective synthesis of hydroxydonepezil to obtain individual diastereomers. Investigating the biological activity of hydroxydonepezil would also be of significant interest to determine if it contributes to the overall pharmacological profile of donepezil. A thorough understanding of the formation and properties of such metabolites and impurities is fundamental to the continued development of safe and effective therapeutics for neurodegenerative diseases.
References
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PubChem. Donepezil. National Center for Biotechnology Information. [Link]
-
Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999–2004. [Link]
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Reddy, K. V. S. R., Babu, J. M., Kumar, P. A., Chandrashekar, E. R. R., Mathad, V. T., Eswaraiah, S., ... & Vyas, K. (2004). Identification and characterization of potential impurities of donepezil. Journal of pharmaceutical and biomedical analysis, 35(5), 1047-1058. [Link]
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Costanzo, P., Cariati, L., Desiderio, V., Gaware, R., Trotta, R., De Marco, R., ... & Fresta, M. (2016). Design, synthesis, and evaluation of donepezil-like compounds as AChE and BACE-1 inhibitors. ACS medicinal chemistry letters, 7(2), 194-199. [Link]
-
PubChem. Donepezil EP Impurity C. National Center for Biotechnology Information. [Link]
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Hydroxydonepezil chemical structure and properties
An In-Depth Technical Guide to Hydroxydonepezil: Chemical Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of hydroxydonepezil, a significant metabolite and synthetic impurity of the Alzheimer's disease therapeutic, donepezil. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, synthesis, pharmacological context, metabolism, and analytical methodologies pertinent to this compound. Where experimental data for hydroxydonepezil is not publicly available, this guide provides context based on the well-characterized parent compound, donepezil, and outlines areas for future research.
Introduction
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, exerting its therapeutic effect through the reversible inhibition of acetylcholinesterase (AChE)[1]. The metabolic fate of donepezil is a critical aspect of its pharmacology, leading to the formation of several metabolites, one of which is hydroxydonepezil[2][3]. As a metabolite, understanding its intrinsic pharmacological activity is crucial for a complete picture of donepezil's in vivo effects. Furthermore, hydroxydonepezil is recognized as a process impurity in the synthesis of donepezil, designated as Donepezil EP Impurity C[4][5]. Consequently, its characterization and control are of paramount importance for pharmaceutical quality assurance. This guide aims to consolidate the available technical information on hydroxydonepezil and provide a framework for its synthesis, analysis, and further investigation.
Chemical Structure and Physicochemical Properties
Hydroxydonepezil, systematically named 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one, is a derivative of donepezil featuring a hydroxyl group.[4][5][6]
Chemical Structure:
Caption: Chemical structure of Hydroxydonepezil.
Physicochemical Properties of Hydroxydonepezil
| Property | Value | Source/Comment |
| IUPAC Name | 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one | [4][6] |
| Synonyms | Donepezil EP Impurity C, Donepezil Hydroxy Keto Impurity | [4][5] |
| CAS Number | 197010-20-1 | [6] |
| Molecular Formula | C₂₄H₂₉NO₄ | [6] |
| Molecular Weight | 395.49 g/mol | [6] |
| Appearance | White Solid | Assumed from donepezil and its impurities. |
| Melting Point | >145 °C | Experimental data is limited. |
| Boiling Point | Not available | Experimental data not found. |
| pKa | Not available | Expected to have a basic pKa due to the piperidine nitrogen, similar to donepezil (pKa ≈ 8.9-9.08)[7]. |
| Solubility | Not available | Likely soluble in organic solvents like methanol and acetonitrile. Solubility in aqueous solutions is expected to be pH-dependent. |
| logP | Not available | The addition of a hydroxyl group would likely decrease the logP compared to donepezil (logP ≈ 4.3-4.7)[7]. |
Stereochemistry Hydroxydonepezil possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The commercially available reference material is often a mixture of diastereomers. The specific stereochemistry can influence biological activity and chromatographic separation.
Synthesis and Purification
Conceptual Synthetic Protocol:
-
Starting Materials: 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.
-
Condensation: An aldol condensation between the indanone and the aldehyde would form a chalcone-like intermediate, (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one (Donepezil Related Compound A).
-
Reduction: Selective reduction of the ketone in the indanone moiety of the intermediate from step 2, without reducing the double bond, would yield hydroxydonepezil. A mild reducing agent would be required. Alternatively, reduction of donepezil itself with a strong reducing agent like lithium aluminum hydride has been mentioned as a method to obtain hydroxydonepezil[4].
-
Purification: The crude product would likely require purification by column chromatography on silica gel to separate it from starting materials and byproducts. The choice of eluent would depend on the polarity of the compound.
Caption: Conceptual workflow for the synthesis of hydroxydonepezil.
Pharmacological Activity and Mechanism of Action
The primary pharmacological target of donepezil is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil is a potent and selective inhibitor of AChE, with a reported IC₅₀ value of 6.7 nM[8]. By inhibiting AChE, donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is compromised in Alzheimer's disease.
Pharmacological Activity of Hydroxydonepezil
A significant gap in the current literature is the lack of specific data on the acetylcholinesterase inhibitory activity of hydroxydonepezil. As a major metabolite, its ability to inhibit AChE could contribute to the overall therapeutic effect of donepezil. Given its structural similarity to the parent drug, it is plausible that hydroxydonepezil retains some affinity for the active site of AChE. However, the introduction of a hydroxyl group could alter its binding affinity and selectivity. Further research is required to determine the IC₅₀ value of hydroxydonepezil for AChE and butyrylcholinesterase to fully understand its pharmacological profile.
Caption: Hypothetical mechanism of action of hydroxydonepezil.
Metabolism
Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4[2][3]. One of the major metabolic pathways is hydroxylation, leading to the formation of hydroxydonepezil. Other significant pathways include O-demethylation, N-debenzylation, and N-oxidation[2]. The hydroxylated metabolites of donepezil, including hydroxydonepezil, can undergo further phase II metabolism, specifically glucuronidation, to form more water-soluble conjugates that are readily excreted[9].
Caption: Metabolic formation and potential fate of hydroxydonepezil.
Analytical Methods
The analysis of donepezil and its impurities, including hydroxydonepezil, is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with UV or mass spectrometric detection[10]. A validated analytical method specifically for hydroxydonepezil is not detailed in the literature, but methods for donepezil impurities can be adapted.
Representative UPLC Method for Donepezil and Impurities:
This protocol is based on a published method for the analysis of donepezil and its related substances and can serve as a starting point for the analysis of hydroxydonepezil[10].
-
Chromatographic System:
-
Instrument: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 286 nm.
-
Injection Volume: 2 µL.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-5 min: Linear gradient to 40% A, 60% B
-
5-6 min: Hold at 40% A, 60% B
-
6-6.5 min: Linear gradient back to 95% A, 5% B
-
6.5-8 min: Re-equilibration at 95% A, 5% B
-
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of hydroxydonepezil reference standard in methanol or acetonitrile. Dilute with the initial mobile phase composition to the desired concentration.
-
Sample Solution (e.g., from a reaction mixture or formulation): Dissolve the sample in a suitable solvent and dilute with the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
-
Caption: General analytical workflow for hydroxydonepezil.
Conclusion and Future Directions
Hydroxydonepezil is a key molecule in the context of donepezil chemistry and pharmacology. While its fundamental chemical identity is established, this guide highlights significant gaps in the publicly available experimental data. For a comprehensive understanding of its role, further research is imperative in the following areas:
-
Detailed Physicochemical Characterization: Experimental determination of melting point, pKa, solubility, and spectral properties (¹H-NMR, ¹³C-NMR, IR, MS) is essential for its use as a reference standard and for further research.
-
Pharmacological Evaluation: The acetylcholinesterase inhibitory activity (IC₅₀) of hydroxydonepezil must be determined to ascertain its contribution to the overall pharmacological profile of donepezil.
-
Development of Validated Analytical Methods: Specific, validated analytical methods for the quantification of hydroxydonepezil in various matrices are needed for accurate impurity profiling and pharmacokinetic studies.
-
Elucidation of Metabolic Fate: Investigating the subsequent metabolism of hydroxydonepezil will provide a more complete picture of donepezil's biotransformation.
Addressing these research gaps will be crucial for drug development professionals working with donepezil and for a deeper understanding of its pharmacology.
References
- Google Patents. (2009). Impurities of Donepezil.
-
Kiriyama, A. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing. Retrieved from [Link]
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Kogure, I., et al. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed. Retrieved from [Link]
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Lee, H. J., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. Retrieved from [Link]
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Reddy, B. K., et al. (2016). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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ClinPGx. (n.d.). donepezil. Retrieved from [Link]
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Waters Corporation. (n.d.). USP Method Transfer of Donepezil Tablets from HPLC to UPLC. Retrieved from [Link]
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SynZeal. (n.d.). Donepezil Impurities. Retrieved from [Link]
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Pharmaffiliates. (n.d.). donepezil-impurities. Retrieved from [Link]
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Mihara, K., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics, 24(2), 143-151. Retrieved from [Link]
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Alentris Research Pvt. Ltd. (n.d.). Donepezil EP Impurity C. Retrieved from [Link]
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Matsui, K., et al. (1999). Absorption, Distribution, Metabolism, and Excretion of Donepezil (Aricept) after a Single Oral Administration to Rat. Drug Metabolism and Disposition, 27(12), 1406-1414. Retrieved from [Link]
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Shinotoh, H., et al. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Neuropsychopharmacology, 30(11), 2110-2116. Retrieved from [Link]
-
Righi, P., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 916-921. Retrieved from [Link]
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Kim, D., et al. (2025). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (R)-donepezil. PubChem Compound Database. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of Donepezil Metabolites
Executive Summary
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, exerting its primary therapeutic effect through the reversible inhibition of acetylcholinesterase (AChE).[1] While the pharmacology of the parent drug is well-documented, a comprehensive understanding of its metabolic fate is critical for a complete safety and efficacy profile. This guide provides a detailed examination of the biological activities of donepezil's major metabolites. Through hepatic biotransformation, donepezil is converted into several metabolites, including 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and donepezil N-oxide (M6), all of which retain a degree of inhibitory activity against AChE.[2] However, their contribution to the central therapeutic effects of donepezil is limited by significantly lower plasma concentrations and poor permeability across the blood-brain barrier.[3] This document synthesizes the current knowledge on the metabolic pathways, comparative in vitro potencies, and pharmacokinetic considerations of these compounds, offering field-proven insights and detailed experimental protocols for their evaluation.
The Metabolic Landscape of Donepezil
Donepezil undergoes extensive hepatic metabolism, primarily governed by the cytochrome P450 (CYP) enzyme system, with major contributions from the CYP2D6 and CYP3A4 isoenzymes, as well as through glucuronidation.[4] This process yields four major metabolites and several minor ones.[4] The primary pathways are O-dealkylation, hydroxylation, N-oxidation, and hydrolysis (N-debenzylation).[5][6]
The principal metabolites identified in human plasma and urine are:
-
M1 (6-O-desmethyl donepezil): Formed via O-demethylation.
-
M2 (5-O-desmethyl donepezil): Also formed via O-demethylation at a different position.
-
M6 (Donepezil N-oxide): Generated through N-oxidation of the piperidine nitrogen.
-
M4 (N-desbenzyl donepezil): The product of hydrolysis, resulting in the removal of the benzyl group from the piperidine ring.[1][7]
These primary metabolites can be further conjugated with glucuronic acid to form M11 and M12 (glucuronides of M1 and M2, respectively) before excretion.[5] The primary route for the elimination of both the parent drug and its metabolites is renal.[8]
Figure 1: Major metabolic pathways of Donepezil.
Core Biological Activity: Acetylcholinesterase Inhibition
The defining biological activity of donepezil and its metabolites is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]
Comparative In Vitro Potency
While multiple metabolites are formed, not all contribute equally to AChE inhibition. In vitro studies have successfully quantified the inhibitory potency (IC₅₀) of the parent drug and its principal metabolites, revealing a clear hierarchy of activity.[2]
| Compound | Metabolite Code | AChE Inhibitory Potency (IC₅₀) | Relative Potency vs. Donepezil |
| Donepezil (Parent Drug) | - | ~72.0 nM | 1.00 |
| 6-O-desmethyl Donepezil | M1 | ~114.0 nM | 0.63 |
| 5-O-desmethyl Donepezil | M2 | ~403.0 nM | 0.18 |
| Donepezil N-oxide | M6 | ~1,610 nM | 0.04 |
| N-desbenzyl Donepezil | M4 | Largely Inactive | - |
Data synthesized from a comparative in vitro study.[2]
Field Insights: The data clearly demonstrate that while the primary O-desmethylated metabolite, 6-O-desmethyl donepezil (M1) , retains substantial inhibitory activity (approximately 63% of the parent drug's potency), further metabolic modifications lead to a steep decline in potency.[2] The N-oxide metabolite (M6) is approximately 22 times less potent than donepezil.[2] The hydrolysis product M4 is considered largely inactive as an AChE inhibitor. This quantitative structure-activity relationship underscores the importance of the methoxy groups and the N-benzylpiperidine moiety for high-affinity binding to the AChE active site.
Pharmacokinetics and Clinical Relevance of Metabolites
A critical aspect determining the clinical impact of a metabolite is its ability to reach the target site in sufficient concentrations. Despite the in vitro potency of metabolites like M1, their contribution to the central therapeutic effects of donepezil is considered minimal for two key reasons:
-
Low Plasma Concentrations: Following administration of donepezil, the plasma concentrations of its metabolites are significantly lower than those of the parent compound.[9] Unchanged donepezil is the predominant circulating species, meaning it is the primary contributor to systemic AChE inhibition.[9]
-
Limited Blood-Brain Barrier (BBB) Permeability: Donepezil is designed to readily cross the BBB to exert its effects within the central nervous system.[4] However, studies in animal models have shown that its metabolites possess low BBB permeability.[3] Radioactivity measurements in the brain following administration of labeled donepezil show that the vast majority (87-93%) corresponds to the unchanged parent drug, with negligible levels of metabolites detected.[3] This effectively confines the activity of the metabolites to the periphery.
Causality Explained: The metabolic transformations, such as demethylation and oxidation, increase the polarity of the molecules. This increased hydrophilicity is a major impediment to passive diffusion across the lipophilic BBB, thus limiting their access to the central nervous system where therapeutic AChE inhibition is required.
Experimental Protocols: Assessing AChE Inhibitory Activity
The foundational assay for determining the biological activity of donepezil and its metabolites is the in vitro measurement of AChE inhibition. The Ellman's method is the gold standard for this purpose due to its reliability, simplicity, and suitability for high-throughput screening.
Workflow for In Vitro AChE Inhibition Screening
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- 8. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
Methodological & Application
Application Note: A Robust, Validated UPLC-MS/MS Method for the Quantification of Hydroxydonepezil
Introduction: The Need for a Specific Hydroxydonepezil Assay
Donepezil is a cornerstone therapy for Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase[1]. Its metabolism in vivo is complex, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to several metabolites through pathways like O-demethylation, N-dealkylation, and hydroxylation[2][3]. Among these, hydroxydonepezil is a significant metabolite and a potential impurity in the manufacturing process of donepezil[4][5][6].
The accurate quantification of hydroxydonepezil is critical for several areas of pharmaceutical development:
-
Pharmacokinetic (PK) Studies: To understand the formation and elimination profile of the metabolite.
-
Drug Metabolism Studies: To characterize the metabolic fate of donepezil.
-
Quality Control (QC): To monitor and control impurity levels in bulk drug substance and finished pharmaceutical products.
This application note details the development and validation of a highly sensitive, selective, and robust Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of hydroxydonepezil. The method is designed to be readily adaptable for various matrices and is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose[7][8].
Analyte Characteristics and Metabolic Pathway
Understanding the physicochemical properties of both the parent drug and its metabolite is fundamental to developing a selective analytical method.
Table 1: Physicochemical Properties of Donepezil and Hydroxydonepezil
| Property | Donepezil | Hydroxydonepezil | Source(s) |
| Chemical Structure | [5][9] | ||
| Molecular Formula | C₂₄H₂₉NO₃ | C₂₄H₂₉NO₄ | [4][10] |
| Molecular Weight | 379.50 g/mol | 395.49 g/mol | [4][10] |
| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | 2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one | [4] |
Donepezil undergoes extensive hepatic metabolism, with hydroxylation being one of the key phase I biotransformation routes[6]. The introduction of a hydroxyl group increases the polarity of the molecule, a property that must be considered during the development of the chromatographic separation.
Analytical Method Development Strategy
The primary objective was to develop a method with high sensitivity and selectivity to distinguish hydroxydonepezil from its parent compound and other potential impurities or matrix components. A UPLC-MS/MS approach was selected for its superior resolution, speed, and specificity compared to conventional HPLC-UV methods[11][12].
Rationale for UPLC-MS/MS Selection
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity by monitoring a unique precursor-to-product ion transition for the analyte[13]. This minimizes interference from co-eluting compounds.
-
Sensitivity: UPLC-MS/MS is capable of achieving detection limits in the sub-ng/mL range, which is essential for pharmacokinetic studies where metabolite concentrations can be very low[13][14].
-
Speed: UPLC systems with sub-2 µm particle columns allow for rapid gradient separations, significantly reducing run times and increasing sample throughput[15].
Chromatographic Separation
The goal of the chromatographic development was to achieve baseline separation of hydroxydonepezil and donepezil with good peak shape and a short run time.
-
Column Selection: A reversed-phase C18 column was chosen as the stationary phase. C18 columns are versatile and provide excellent retention for moderately non-polar compounds like donepezil and its metabolites[1][15]. A column with a sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is ideal for achieving high efficiency and speed.
-
Mobile Phase Optimization: The mobile phase composition directly influences retention and ionization efficiency.
-
Aqueous Component: Formic acid (0.1%) in water was selected. The acidic pH ensures that the basic nitrogen atoms on both hydroxydonepezil and donepezil are protonated, leading to better peak shape and enhanced signal in positive ion ESI mode.
-
Organic Component: Acetonitrile was chosen over methanol as it often provides sharper peaks and lower backpressure.
-
-
Elution Mode: A gradient elution was developed to ensure adequate retention of the more polar hydroxydonepezil while eluting the more non-polar donepezil in a timely manner, all within a total run time of under 5 minutes.
Mass Spectrometric Detection
Detection was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization: ESI in positive ion mode (ESI+) was selected due to the presence of readily protonatable amine groups in the analytes.
-
Parameter Optimization: The mass spectrometer parameters were optimized by infusing a standard solution of hydroxydonepezil[12]. The key parameters tuned included capillary voltage, source temperature, and gas flows to maximize the generation of the protonated molecular ion [M+H]⁺.
-
MRM Transition Selection: For quantitative analysis, unique and stable MRM transitions were identified. The protonated molecular ion ([M+H]⁺) was selected as the precursor ion in the first quadrupole (Q1). This ion was then fragmented in the collision cell (Q2), and a specific, abundant product ion was selected in the third quadrupole (Q3) for detection.
Caption: Fig 2. Core Parameters for Analytical Method Validation
Validation Experiments and Acceptance Criteria
Table 4: Summary of Validation Parameters, Experiments, and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank diluent, a placebo sample (if applicable), donepezil, and hydroxydonepezil individually and spiked together. | No interfering peaks at the retention time of the analyte and IS. Analyte peak is pure. |
| Linearity | Analyze at least 5 concentration levels, spanning the expected range, in triplicate. Plot a calibration curve of peak area ratio vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentration levels. | As per linearity, accuracy, and precision. |
| Accuracy | Analyze samples spiked with known amounts of hydroxydonepezil at three levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. | Mean recovery should be within 98.0 - 102.0%. |
| Precision | Repeatability: Six replicate preparations at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be determined with acceptable accuracy (e.g., 80-120%) and precision (e.g., RSD ≤ 10%). | Signal-to-noise ratio is typically ≥ 10. |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio. | Signal-to-noise ratio is typically ≥ 3. |
| Robustness | Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results. | System suitability parameters remain within acceptable limits. Results are not significantly affected by the variations. |
Conclusion
This application note presents a highly selective, sensitive, and rapid UPLC-MS/MS method for the quantification of hydroxydonepezil. The detailed protocol, from sample preparation to instrumental analysis, provides a solid foundation for implementation in a laboratory setting. The comprehensive validation plan, grounded in ICH Q2(R2) guidelines, ensures that the method is trustworthy and fit for its intended purpose in pharmaceutical analysis, from early-stage metabolic studies to final product quality control.[16][17] The short run time allows for high-throughput analysis, making it an efficient tool for drug development professionals.
References
-
Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Retrieved from [Link]
-
Malaysian Journal of Pharmacy. (n.d.). RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Development and validation of RP- HPLC method for estimation of Donepezil HCl from bulk and marketed dosage forms. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2018). METHOD DEVELOPMENT AND VALIDATION OF DONEPEZIL HYDROCHLORIDE BY RP-HPLC. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF DONEPEZIL HYDROCHLORIDE IN PURE AND IN TABLET DOSAGE FORMS. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy Donepezil. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of donepezil hydrochloride. Retrieved from [Link]
-
MDPI. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Determination of Donepezil Hydrochloride (E2020) in Plasma by Liquid Chromatography–Mass Spectrometry and Its Application to Pharmacokinetic Studies in. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of donepezil and its commercially available metabolites. Retrieved from [Link]
-
PubMed. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
AdisInsight. (n.d.). Metabolism and Elimination of 14C-donepezil in Healthy Volunteers: A Single-Dose Study. Retrieved from [Link]
-
Research Journals. (2024). Optimized method development and validation for determining donepezil in rat plasma. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). HYDROXYDONEPEZIL. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Donepezil Hydroxy Keto Impurity. Retrieved from [Link]
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- 4. 3-Hydroxy Donepezil (Donepezil Impurity) | C24H29NO4 | CID 139025678 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: A Validated HPLC Method for the Profiling and Quantification of Hydroxydonepezil in Donepezil Active Pharmaceutical Ingredient
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Hydroxydonepezil (Donepezil EP Impurity C), a potential process-related impurity and degradant, in Donepezil Active Pharmaceutical Ingredient (API). Adherence to stringent quality control measures is paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.[1] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology, system suitability criteria, and data interpretation guidelines in alignment with International Council for Harmonisation (ICH) standards.[1][2][3] The causality behind each step is explained to empower the user with a deep understanding of the analytical process.
Introduction: The Imperative of Impurity Profiling
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a cornerstone in the palliative treatment of Alzheimer's disease, managing symptoms such as memory loss and confusion.[4][5] Like any synthetically produced pharmaceutical compound, Donepezil can contain impurities originating from various sources, including starting materials, by-products of the synthesis, or degradation of the API during manufacturing and storage.[6] The presence of such impurities, even in trace amounts, can significantly impact the drug's quality, safety, and efficacy.[1]
Regulatory bodies, guided by the ICH Q3A(R2) guidelines, mandate strict control over impurities in new drug substances.[1][2][3] These guidelines establish thresholds for reporting, identification, and qualification of impurities, making their accurate detection and quantification a non-negotiable aspect of pharmaceutical quality control.[7]
Hydroxydonepezil has been identified as a significant impurity of Donepezil.[8] Its structure is closely related to the parent drug, and it may arise from specific steps in the manufacturing process or as a degradation product. Therefore, a reliable analytical method is essential to monitor and control its levels within the API, ensuring that each batch of Donepezil released for formulation meets the required standards of purity and safety.[6] This document provides a self-validating system for this purpose.
Physicochemical Properties of Donepezil and Hydroxydonepezil
A clear understanding of the chemical properties of both the API and the impurity is fundamental to developing a selective analytical method.
| Property | Donepezil | Hydroxydonepezil |
| IUPAC Name | 2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one | 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one[8] |
| Molecular Formula | C₂₄H₂₉NO₃ | C₂₄H₂₉NO₄[8][9] |
| Molecular Weight | 379.5 g/mol [4] | 395.49 g/mol [8][9] |
| CAS Number | 120014-06-4 (base) | 197010-20-1[8][9][10] |
Experimental Protocol: HPLC Method
The choice of reversed-phase HPLC is based on its proven efficacy and widespread use for the analysis of Donepezil and its impurities, offering excellent resolution and sensitivity.[11][12]
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Reference Standards: Donepezil Hydrochloride (USP or equivalent), Hydroxydonepezil (USP or equivalent analytical material).[10]
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Trifluoroacetic acid (TFA), and Deionized Water (18.2 MΩ·cm).
-
Labware: Volumetric flasks, pipettes, autosampler vials.
Chromatographic Conditions
The following conditions have been optimized to achieve baseline separation between Donepezil and Hydroxydonepezil. The use of a gradient elution is causal to resolving impurities with different polarities in an efficient timeframe.
| Parameter | Condition |
| Column | Waters Acquity C18, 50 mm x 2.1mm, 1.7µm or equivalent |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 8.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 286 nm |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
Preparation of Solutions
Causality Note: Accurate preparation of solutions is critical for quantitative accuracy. Using a common diluent for both sample and standard preparations minimizes variability.
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v)
-
Standard Stock Solution (A) - Hydroxydonepezil (100 µg/mL): Accurately weigh about 10 mg of Hydroxydonepezil reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Standard Stock Solution (B) - Donepezil (1000 µg/mL): Accurately weigh about 25 mg of Donepezil Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (SSS): Pipette 1.0 mL of Standard Stock Solution (A) and 10.0 mL of Standard Stock Solution (B) into a 100 mL volumetric flask. Dilute to volume with Diluent. This solution contains approximately 1.0 µg/mL of Hydroxydonepezil and 100 µg/mL of Donepezil.
-
Test Sample Preparation (1000 µg/mL Donepezil): Accurately weigh about 50 mg of Donepezil API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
System Suitability Test (SST)
Trustworthiness Principle: The SST is a self-validating check performed before any sample analysis to ensure the chromatographic system is performing adequately.
Inject the System Suitability Solution (SSS) five times. The system is deemed ready for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Donepezil Peak) | Not more than 2.0 |
| Theoretical Plates (Donepezil Peak) | Not less than 2000 |
| Resolution (between Donepezil and Hydroxydonepezil) | Not less than 2.0 |
| %RSD for Peak Area (Donepezil) | Not more than 2.0% |
Analysis Procedure
-
Perform the System Suitability Test.
-
Inject the Diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (for quantification reference).
-
Inject the Test Sample Preparation in duplicate.
Data Analysis and Calculation
The amount of Hydroxydonepezil is calculated as a percentage relative to the Donepezil concentration.
Calculation Formula (Area %):
Where:
-
Area_Impurity = Peak area of Hydroxydonepezil in the Test Sample chromatogram.
-
Area_Donepezil = Peak area of Donepezil in the Test Sample chromatogram.
Results should be reported according to ICH guidelines: to two decimal places if below 1.0%, and to one decimal place if at or above 1.0%.[2][13]
Method Validation and Forced Degradation
This analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Forced degradation studies are crucial for establishing the stability-indicating nature of the method. Donepezil is known to degrade in acidic and alkaline conditions.[12][][15]
-
Specificity: Forced degradation of Donepezil (using acid, base, peroxide, heat, and light) should be performed to demonstrate that the Hydroxydonepezil peak is free from interference from other degradants.
-
Linearity: Assessed at a minimum of five concentration levels for Hydroxydonepezil, typically from the Limit of Quantification (LOQ) to 150% of the specification limit.
-
Accuracy: Determined by spiking known amounts of Hydroxydonepezil into the Donepezil sample at different concentration levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
LOQ/LOD: The LOQ for Hydroxydonepezil must be at or below the ICH reporting threshold (typically 0.05% for a maximum daily dose >1g, adjust as per actual dosage).[7]
Visualizations
Experimental Workflow Diagram
Caption: High-level workflow for impurity profiling.
Quality Control Relationship Diagram
Caption: Role of HPLC in ensuring drug product quality.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the quantification of Hydroxydonepezil in Donepezil API. By explaining the causality behind the procedural steps and grounding the method in regulatory expectations, this guide serves as an authoritative resource for quality control laboratories. Consistent application of this method will ensure that Donepezil API meets the stringent purity requirements necessary for producing safe and effective medicines for patients.
References
- US20090298879A1 - Impurities of Donepezil - Google Patents. (n.d.). Google Patents.
-
Reddy, K. K., et al. (2004). Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058. Retrieved January 25, 2026, from [Link]
-
Donepezil. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Donepezil-impurities. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]
-
Hydroxy Donepezil | CAS 197010-20-1. (n.d.). Veeprho. Retrieved January 25, 2026, from [Link]
-
Donepezil Impurities. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]
-
Jagadeesh, N., et al. (2015). Identification, isolation and characterization of new impurity in donepezil hydrochloride. Journal of Pharmacy Research. Retrieved January 25, 2026, from [Link]
-
Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 25, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2018). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Degradation pathways of donepezil hydrochloride. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved January 25, 2026, from [Link]
-
LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. (2014). SciELO. Retrieved January 25, 2026, from [Link]
- CN111100062A - Synthesis method of donepezil hydrochloride - Google Patents. (n.d.). Google Patents.
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). FDA. Retrieved January 25, 2026, from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 25, 2026, from [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 25, 2026, from [Link]
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In Vitro Assays to Assess Hydroxydonepezil Activity: A Detailed Application Guide
This comprehensive guide provides detailed application notes and protocols for the in vitro assessment of Hydroxydonepezil activity. Designed for researchers, scientists, and drug development professionals, this document offers a suite of assays to characterize the pharmacological profile of this compound, a known metabolite of the Alzheimer's disease therapeutic, Donepezil. The protocols herein are presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to understand the mechanistic insights they provide.
Introduction: The Rationale for a Multi-faceted In Vitro Assessment of Hydroxydonepezil
Hydroxydonepezil is a primary active metabolite of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. The therapeutic efficacy of Donepezil is primarily attributed to its potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning. Given its structural relationship to Donepezil, a thorough investigation into the in vitro activity of Hydroxydonepezil is warranted to understand its potential contribution to the therapeutic effects and to explore any unique pharmacological properties.
This guide outlines a tiered approach to the in vitro characterization of Hydroxydonepezil, beginning with its primary mechanism of action—cholinesterase inhibition—and extending to its potential neuroprotective and other disease-modifying activities. The assays described are fundamental tools in preclinical drug discovery and are designed to provide a robust and reproducible assessment of Hydroxydonepezil's bioactivity.
Section 1: Primary Target Engagement - Cholinesterase Inhibition Assays
The primary hypothesis for Hydroxydonepezil's activity is its ability to inhibit cholinesterases. Therefore, the initial and most critical in vitro assessment is to quantify its inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Assessing the activity against both enzymes is crucial for determining the compound's selectivity, which can have implications for its therapeutic window and side-effect profile.[3][4]
Principle of the Ellman's Assay
The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues.[5][6] This assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[6][7] The rate of color development is directly proportional to the cholinesterase activity. The presence of an inhibitor, such as Hydroxydonepezil, will reduce the rate of the reaction.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the cholinesterase inhibition assay using the Ellman's method.
Detailed Protocol for AChE and BChE Inhibition Assays
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Hydroxydonepezil
-
Donepezil (as a positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.
-
Prepare a stock solution of AChE (e.g., 1 unit/mL) and BChE (e.g., 1 unit/mL) in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of Hydroxydonepezil (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., from 10 mM to 1 nM) in phosphate buffer. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects. Prepare a similar dilution series for Donepezil.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of the Hydroxydonepezil serial dilutions or the vehicle control (buffer with the same percentage of DMSO) to the respective wells.
-
Add 10 µL of DTNB solution (final concentration 0.5 mM).
-
Add 10 µL of AChE or BChE solution.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the appropriate substrate (ATCI for AChE or BTCI for BChE) to each well (final concentration 1 mM).
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of Hydroxydonepezil using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis (e.g., sigmoidal dose-response curve).[8]
-
Data Presentation:
| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (BChE IC50 / AChE IC50) |
| Hydroxydonepezil | AChE | Experimental Value | Calculated Value |
| BChE | Experimental Value | ||
| Donepezil | AChE | Reference Value | Reference Value |
| BChE | Reference Value |
Section 2: Assessing Neuroprotective Effects in Cell-Based Models
Beyond its primary target, it is crucial to investigate whether Hydroxydonepezil possesses neuroprotective properties, a highly desirable feature for any Alzheimer's disease therapeutic candidate. Donepezil itself has been shown to exhibit neuroprotective effects against various insults, including amyloid-beta (Aβ) toxicity.[9][10] We will utilize a neuronal-like cell line, such as SH-SY5Y or PC12, challenged with Aβ to model the neurotoxic environment of Alzheimer's disease.
Principle of Neuroprotection Assays
Neuroprotection is assessed by the ability of a compound to prevent or reduce cell death induced by a neurotoxic agent. In this protocol, we will use the MTT and LDH assays to quantify cell viability and cytotoxicity, respectively.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon membrane damage.[12] The amount of LDH in the supernatant is proportional to the number of dead cells.
Signaling Pathway for Aβ-Induced Neurotoxicity and Potential Neuroprotection
Caption: Aβ-induced neurotoxicity pathway and potential points of intervention for neuroprotective agents.
Detailed Protocol for Neuroprotection Assays
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Amyloid-beta (1-42) peptide
-
Sterile, deionized water
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[9]
-
-
Aβ Preparation and Treatment:
-
Prepare Aβ (1-42) oligomers by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours to promote aggregation.
-
Pre-treat the cells with various concentrations of Hydroxydonepezil (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., another known neuroprotective agent).
-
After pre-treatment, add Aβ (1-42) oligomers to the wells to a final concentration that induces significant but not complete cell death (e.g., 10-20 µM, to be determined empirically).[9]
-
Include a control group of cells that are not treated with Aβ.
-
Incubate the plates for an additional 24-48 hours.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
LDH Assay for Cytotoxicity:
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.[13] This typically involves adding the supernatant to a reaction mixture and measuring the absorbance at a specified wavelength (e.g., 490 nm).[14]
-
Calculate the percentage of cytotoxicity relative to a positive control for maximal LDH release (cells lysed with a detergent).
-
Data Presentation:
| Treatment Group | Hydroxydonepezil (µM) | Aβ (1-42) (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max) |
| Control | - | - | 100 | Baseline Value |
| Aβ alone | - | 10 | Experimental Value | Experimental Value |
| Hydroxydonepezil + Aβ | 0.1 | 10 | Experimental Value | Experimental Value |
| 1 | 10 | Experimental Value | Experimental Value | |
| 10 | 10 | Experimental Value | Experimental Value |
Section 3: Elucidating Secondary Mechanisms of Action
To build a comprehensive pharmacological profile of Hydroxydonepezil, it is beneficial to investigate other potential mechanisms of action that are relevant to the pathology of Alzheimer's disease.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Oxidative stress is a significant contributor to the neurodegeneration seen in Alzheimer's disease. The antioxidant potential of a compound can be a valuable therapeutic property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess the free radical scavenging activity of a compound.[15]
Protocol Outline:
-
Prepare a methanolic solution of DPPH.
-
In a 96-well plate, mix the DPPH solution with various concentrations of Hydroxydonepezil.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Amyloid-beta Aggregation Inhibition Assay (Thioflavin T)
The aggregation of Aβ into toxic oligomers and plaques is a central event in Alzheimer's disease pathology.[16] The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid aggregates.
Protocol Outline:
-
Prepare a solution of Aβ (1-42) in a suitable buffer.
-
In a 96-well plate, mix the Aβ solution with various concentrations of Hydroxydonepezil.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
At various time points, add ThT to the wells and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
A reduction in the fluorescence signal in the presence of Hydroxydonepezil indicates inhibition of Aβ aggregation.
Conclusion
The in vitro assays detailed in this application guide provide a robust framework for the comprehensive characterization of Hydroxydonepezil. By systematically evaluating its cholinesterase inhibitory activity, neuroprotective effects, and other potential disease-modifying properties, researchers can gain a deep understanding of its pharmacological profile. These data are essential for guiding further preclinical and clinical development of Hydroxydonepezil as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
References
- Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC - NIH. (2022-10-28).
- Hydroxytyrosol–Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer's Disease Model and in Neuronal Differentiated Human SH-SY5Y Neuroblastoma Cells - MDPI. (2023-08-30).
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015-02-27).
- In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central. (2020-07-19).
- MTT assay protocol | Abcam.
- Effect of Hydroxytyrosol Derivatives of Donepezil on the Activity of Enzymes Involved in Neurodegenerative Diseases and Oxidative Damage - PMC - NIH.
- Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed.
- Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - NIH.
- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method - Public Health Toxicology. (2023-09-28).
- Evaluation of the antioxidant activity of donepezil - in vitro study - njppp.
- In Vitro Neuroprotective Effect Evaluation of Donepezil‐Loaded PLGA Nanoparticles‐Embedded PVA/PEG Nanofibers on SH‐SY5Y Cells and AP‐APP Plasmid Related Alzheimer Cell Line Model - ResearchGate. (2024-10-24).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- Binding profile of butyrylcholinesterase inhibitors, (a) donepezil... - ResearchGate.
- Cytotoxicity Detection Kit (LDH) - Sigma-Aldrich.
- In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - Frontiers. (2022-10-20).
- AChE activity assay by Ellman method | Download Scientific Diagram - ResearchGate.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24).
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem.
- Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Related Analogs - Hilaris Publisher. (2014-09-26).
- CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet (Pub.No. MAN0018500 B.0). (2019-02-19).
- Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem.
- Novel donepezil-based inhibitors of acetyl- and butyrylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed. (2008-06-26).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin - Sigma-Aldrich.
- Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease | Request PDF - ResearchGate. (2025-08-10).
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central.
- LDH assay kit guide: Principles and applications - Abcam.
- Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed. (2008-09-25).
- Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro.
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.
- a Neuronal cytotoxicity assessment using MTT assay with different... - ResearchGate.
- Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants - AGETDS.
- Study of neuroprotection of donepezil, a therapy for Alzheimer's disease. | Semantic Scholar.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011-11-17).
- Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed.
- Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH.
Sources
- 1. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 9. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Hydroxylated Donepezil Analogs
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of hydroxylated Donepezil analogs. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of these important molecules. As Senior Application Scientists, we understand that synthesizing novel or modified active pharmaceutical ingredients can be a complex process. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate these challenges effectively.
The synthesis of Donepezil and its analogs, including hydroxylated derivatives, typically involves a multi-step process. A common and efficient route is the Knoevenagel condensation of N-benzylpiperidine-4-carboxaldehyde with a substituted indanone, followed by reduction of the resulting exocyclic double bond. This guide will focus on troubleshooting a representative synthesis of a "Hydroxydonepezil" (a 5-hydroxy-6-methoxy substituted analog), as illustrated in the workflow below.
Experimental Workflow: Synthesis of a Hydroxylated Donepezil Analog
Caption: General synthetic workflow for a hydroxylated Donepezil analog.
Troubleshooting Guide & FAQs
Question 1: My Knoevenagel condensation step is resulting in a very low yield (<30%). What are the primary factors I should investigate?
This is a common issue in aldol-type condensations. The low yield can typically be attributed to one of three main areas: the quality of your reagents, the reaction conditions, or inefficient workup.
-
Reagent Quality:
-
Indanone Purity: The substituted indanone is your key nucleophile after deprotonation. Ensure it is pure and, most importantly, dry. The presence of water can quench the base and hinder the reaction.
-
Aldehyde Stability: N-benzylpiperidine-4-carboxaldehyde can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if not stored properly under an inert atmosphere. An older bottle of the aldehyde is a common culprit for low yields. Consider running a quick NMR or TLC to check its purity before use.
-
Base Activity: The choice and handling of the base are critical. Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base suitable for this reaction, but it is extremely hygroscopic. Use a freshly opened bottle or a properly stored aliquot. If you are using other bases like sodium ethoxide, ensure it is prepared correctly and is anhydrous.
-
-
Reaction Conditions:
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, you might consider using a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent to drive the reaction to completion.
-
Temperature and Time: These condensations often require elevated temperatures (refluxing toluene is common) to proceed at a reasonable rate and to facilitate the removal of water via a Dean-Stark trap. If your reaction is sluggish, ensure you are reaching the appropriate reflux temperature. Monitor the reaction by TLC; if it stalls, a longer reaction time or a slight increase in temperature might be necessary.
-
-
Workup Procedure:
-
The intermediate product often precipitates from the reaction mixture upon cooling. Ensure you are allowing sufficient time for complete precipitation. If the product has some solubility in your reaction solvent, you may be losing a significant amount during filtration. Consider concentrating the mother liquor and attempting a second crop precipitation or purification by column chromatography.
-
Troubleshooting Decision Tree: Low Condensation Yield
Caption: A decision tree for troubleshooting low yield in the Knoevenagel condensation step.
Question 2: In the catalytic hydrogenation step, I am seeing incomplete conversion and the formation of a de-benzylated side product. How can I improve selectivity and yield?
Catalytic hydrogenation is a powerful tool, but it can sometimes lead to over-reduction or other side reactions. The key is to control the reaction parameters carefully.
-
Incomplete Conversion:
-
Catalyst Activity: Palladium on carbon (Pd/C) is a common catalyst for this reduction. However, its activity can vary between batches and suppliers. A "poisoned" catalyst (e.g., by sulfur-containing compounds) will show little to no activity. It is recommended to use a fresh, high-quality catalyst. The catalyst loading is also important; typically, 5-10 mol% is used, but this may need to be optimized.
-
Hydrogen Pressure: While some reductions can be performed at atmospheric pressure, others require higher pressures (e.g., 50 psi) to proceed efficiently. If you are using a balloon of H2, ensure there are no leaks and consider switching to a Parr shaker or a similar hydrogenation apparatus to maintain constant pressure.
-
Solvent Choice: The solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are often effective as they can help with proton transfer steps.
-
-
Formation of De-benzylated Side Product:
-
This is a classic example of hydrogenolysis, where the N-benzyl group is cleaved by the catalyst and hydrogen. This side reaction is often favored by more aggressive reaction conditions.
-
To minimize de-benzylation:
-
Lower the Temperature: Run the reaction at room temperature if possible.
-
Reduce Hydrogen Pressure: Use the lowest pressure that still allows for the reduction of the double bond in a reasonable timeframe.
-
Change the Catalyst: Sometimes, switching to a different catalyst, such as platinum oxide (PtO2), can offer different selectivity.
-
Add an Inhibitor: In some cases, adding a small amount of a catalyst inhibitor can selectively slow down the hydrogenolysis reaction. However, this requires careful optimization.
-
-
Table 1: Recommended Starting Conditions for Catalytic Hydrogenation
| Parameter | Recommended Condition | Rationale for Troubleshooting |
| Catalyst | 10% Pd/C (5-10 mol%) | Ensure high activity; lower loading may be insufficient. |
| Solvent | Ethanol or Methanol | Protic solvents often enhance reaction rates. |
| Hydrogen Pressure | 1-3 atm (15-45 psi) | Higher pressures can increase the rate but may also promote hydrogenolysis. |
| Temperature | 20-25 °C (Room Temp) | Elevated temperatures significantly increase the risk of de-benzylation. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine the point of full conversion without side product formation. |
Question 3: I am struggling with the final purification of my hydroxylated Donepezil analog by column chromatography. The compound seems to be streaking on the silica gel.
Purification can be challenging, especially with molecules that have multiple functional groups like yours (a phenol, a tertiary amine, and a ketone). Streaking on silica gel is a common sign of strong interaction between your compound and the stationary phase.
-
Understanding the Interaction: The basic nitrogen of the piperidine ring and the acidic proton of the hydroxyl group can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and difficult elution.
-
Strategies to Improve Chromatography:
-
Add a Base to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. This will "cap" the acidic sites on the silica and ensure your basic compound elutes cleanly.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et3N) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Dichloromethane/Methanol).
-
-
Use a Different Stationary Phase: If adding a base is not sufficient, consider switching to a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a mobile phase like water/acetonitrile with a modifier (e.g., formic acid or TFA) can be very effective.
-
-
Sample Loading: Ensure you are not overloading the column. The amount of sample should typically be no more than 1-2% of the mass of the stationary phase. Pre-adsorbing your crude material onto a small amount of silica before loading it onto the column can also improve peak shape.
-
By systematically addressing these common issues, you can significantly improve the efficiency, yield, and purity of your hydroxylated Donepezil analog synthesis.
References
-
Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and biological activity of (±)-1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020), a new potent acetylcholinesterase inhibitor. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]
-
Pfizer, Inc. (2001). Process for preparing 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride. European Patent No. EP1080072B1. [Link]
-
Caine, D. (2001). Potassium tert-Butoxide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Technical Support Center: Donepezil and Hydroxydonepezil Analysis
Welcome to the Technical Support Center for Donepezil and its Metabolites. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the analytical separation of Donepezil and its primary active metabolite, 6-O-desmethyldonepezil (Hydroxydonepezil). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
Understanding the Challenge: Why is Separating Donepezil and Hydroxydonepezil Difficult?
The primary challenge in separating Donepezil from its metabolite, Hydroxydonepezil, lies in their high degree of structural similarity. Donepezil undergoes O-demethylation at the 6-position on the indanone ring to form Hydroxydonepezil. This seemingly minor modification—the substitution of a methoxy group with a hydroxyl group—results in only a subtle change in polarity, making their chromatographic separation non-trivial.
Key Physicochemical Differences Influencing Separation:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Difference | Expected Polarity |
| Donepezil | C₂₄H₂₉NO₃ | 379.50 | Methoxy group (-OCH₃) | Less Polar |
| Hydroxydonepezil | C₂₃H₂₇NO₃ | 365.47 | Hydroxyl group (-OH) | More Polar |
The presence of the hydroxyl group in Hydroxydonepezil increases its polarity compared to the parent drug, Donepezil. In reversed-phase chromatography, this increased polarity typically leads to earlier elution. However, the overall structural similarity can result in significant peak tailing and co-elution, especially when the chromatographic conditions are not optimized.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the separation of Donepezil and Hydroxydonepezil.
Issue 1: Poor Resolution or Co-elution of Donepezil and Hydroxydonepezil Peaks
Q: My chromatogram shows a single broad peak, or two peaks that are not baseline-separated. How can I improve the resolution?
A: Poor resolution is the most common challenge. The United States Pharmacopeia (USP) monograph for Donepezil Hydrochloride Tablets specifies a resolution of not less than 1.5 between Donepezil and a related compound, which serves as a good benchmark for your separation of the metabolite as well.[1][2] Here’s a systematic approach to improving resolution:
Step 1: Mobile Phase Optimization
-
Adjusting the Organic Modifier Content: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention times of both compounds, potentially leading to better separation. Try reducing the organic component by 2-5% increments.
-
Changing the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation. Acetonitrile often provides sharper peaks for basic compounds like Donepezil.
-
Mobile Phase pH Control: The pKa of Donepezil's piperidine nitrogen is basic. By adjusting the mobile phase pH to be 2-3 units below the pKa, you can ensure that both Donepezil and Hydroxydonepezil are consistently protonated, leading to sharper peaks and more reproducible retention times. A mobile phase pH of around 2.5 to 4.0 is a good starting point. Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.
-
Introducing an Ion-Pairing Reagent: For particularly challenging separations of polar compounds, a low concentration of an ion-pairing reagent like sodium 1-decanesulfonate can be added to the mobile phase to improve retention and resolution.[1]
Step 2: Stationary Phase Considerations
-
Column Chemistry: Standard C18 columns are a good starting point. However, if co-elution persists, consider a column with a different selectivity. A C8 column, being less hydrophobic, might provide a different elution pattern. Phenyl-hexyl columns can offer alternative selectivity through pi-pi interactions with the aromatic rings in Donepezil and its metabolite.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., <3 µm) and a longer length will increase the column efficiency (N) and, consequently, the resolution. Transferring a method from HPLC to UPLC can significantly improve resolution and reduce run times.[3]
Issue 2: Peak Tailing of the Donepezil and/or Hydroxydonepezil Peak
Q: The peaks for my compounds are asymmetrical with a noticeable tail. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like Donepezil and its metabolite is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
Step 1: Mobile Phase Modification
-
Addition of a Basic Additive: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase (typically 0.1-0.5%) can help to mask the active silanol sites on the stationary phase, reducing peak tailing.[4]
-
Lowering Mobile Phase pH: As mentioned for improving resolution, operating at a lower pH (e.g., 2.5-3.5) will protonate the basic analytes and suppress the ionization of the silanol groups, minimizing secondary interactions.
Step 2: Column Selection
-
Use of End-Capped Columns: Modern, high-purity, end-capped silica columns are designed to have minimal residual silanol activity. Ensure you are using a high-quality, end-capped column.
-
Consider a Hybrid Particle Column: Columns with hybrid particle technology (e.g., Waters BEH) often exhibit reduced silanol activity and can provide excellent peak shape for basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating Donepezil and Hydroxydonepezil?
A1: A robust starting point would be a reversed-phase method using a C18 column. Here is a recommended starting protocol:
Experimental Protocol: Initial HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 268 nm |
| Injection Volume | 10 µL |
This method can then be optimized based on the troubleshooting guide above to achieve the desired resolution and peak shape.
Q2: Can I use the same method for quantifying both compounds in plasma samples?
A2: While the chromatographic principles remain the same, analysis in a biological matrix like plasma requires additional sample preparation steps to remove proteins and other interfering substances. A common approach is liquid-liquid extraction or solid-phase extraction (SPE) prior to LC-MS/MS analysis, which provides the necessary sensitivity and selectivity for bioanalysis.[5]
Q3: Are there any stability concerns I should be aware of when handling Donepezil and Hydroxydonepezil solutions?
A3: Donepezil has been shown to be relatively stable under acidic conditions but can degrade in the presence of strong bases and oxidizing agents.[6][7] It is recommended to prepare solutions fresh and store them protected from light at refrigerated temperatures. For long-term storage, freezing at -20°C or below is advisable.
Visualizing the Workflow and Concepts
Diagram: Troubleshooting Workflow for Poor Resolution
A logical workflow for troubleshooting poor peak resolution.
Diagram: Chemical Structures and Separation Principle
Illustrating the structural difference and resulting elution order in reversed-phase HPLC.
(Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for rendering.)
References
-
Waters Corporation. (n.d.). USP Method Transfer of Donepezil Tablets from HPLC to UPLC. Retrieved from [Link]
- Darwish, I. A., Al-Majed, A. A., Al-Obaid, A. M., & Al-Zehouri, J. (2013). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 834-840.
- Santhosam, S. D., Lakshmi, K. S., & Rajan, S. (2010). Development and validation of RP-HPLC method for estimation of Donepezil HCl from bulk and marketed dosage forms. Journal of Chemical and Pharmaceutical Research, 2(6), 62-67.
-
Waters Corporation. (n.d.). USP Method Transfer of Donepezil Tablets from HPLC to UPLC. Retrieved from [Link]
- Jeong, H. C., Park, J. E., Hyun, J. Y., Park, M. K., Shin, D. S., & Shin, K. H. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and Clinical Pharmacology, 26(2), 64–72.
-
USP-NF. (2011). Donepezil Hydrochloride. Retrieved from [Link]
- Reddy, P. S., Kumar, K. R., & Reddy, G. O. (2016). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 9(11), 1833-1839.
- Saleh, H. M., El-Houssini, O. M., & El-Sherif, Z. A. (2016). Stability-indicating HPLC method for determination of donepezil hydrochloride in pure and in tablet dosage forms. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(1), 14-24.
-
PubChem. (n.d.). Donepezil. Retrieved from [Link]
- Dusia, S., Ramanamma, L., & Prasad, D. S. (2018). Method development and validation of donepezil hydrochloride by rp-hplc. Indo American Journal of Pharmaceutical Sciences, 05(05), 4228-4251.
-
USP-NF. (2011). Donepezil Hydrochloride Tablets. Retrieved from [Link]
- Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2008). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method.
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Technical Support Center: Optimizing Hydroxydonepezil Extraction Efficiency
Welcome to the technical support center for the efficient extraction of Hydroxydonepezil. As the primary active metabolite of Donepezil, the successful isolation and quantification of Hydroxydonepezil are critical for pharmacokinetic, pharmacodynamic, and various other research and drug development applications. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges in Hydroxydonepezil extraction.
This resource is structured to provide not just procedural steps but also the underlying scientific principles, enabling you to troubleshoot and optimize your extraction workflows effectively. We will delve into the most common extraction methodologies, potential pitfalls, and evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Hydroxydonepezil?
A1: Given that Hydroxydonepezil is a metabolite of Donepezil, the most prevalent and effective extraction methods are adapted from established Donepezil protocols. These primarily include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is often favored for its simplicity and cost-effectiveness in many research settings.[1][2][3] SPE, particularly with advanced sorbents like magnetic molecularly imprinted polymers (MMIPs), can offer higher selectivity and recovery.[4][5]
Q2: My Hydroxydonepezil recovery is consistently low. What are the likely causes?
A2: Low recovery is a frequent issue and can stem from several factors:
-
Incorrect pH: The pH of the sample matrix is crucial. For amine-containing compounds like Hydroxydonepezil, maintaining an alkaline pH during LLE with an organic solvent ensures the molecule is in its neutral, more extractable form. Conversely, an acidic environment will protonate the amine group, increasing its aqueous solubility and hindering extraction into an organic solvent. The use of pH modifiers like sodium hydroxide is common to optimize extraction.[1]
-
Inappropriate Solvent System: The choice of extraction solvent is critical. A single solvent may not provide optimal polarity for extraction. Mixtures, such as hexane and ethyl acetate, are often used to fine-tune the polarity and improve extraction efficiency.[1] Methyl tert-butyl ether (MTBE) has also been shown to be effective.[2][3]
-
Insufficient Mixing/Vortexing: Inadequate mixing of the sample with the extraction solvent will lead to poor partitioning of the analyte into the organic phase. Ensure thorough vortexing for a sufficient duration to maximize the interfacial surface area and facilitate efficient extraction.[1]
-
Analyte Instability: Hydroxydonepezil, like its parent compound Donepezil, can be susceptible to degradation under certain conditions. Exposure to strong acids, bases, or oxidizing agents, as well as prolonged exposure to high temperatures, can lead to degradation and consequently, lower recovery.[6]
Q3: I'm observing significant matrix effects in my LC-MS/MS analysis after extraction. How can I mitigate this?
A3: Matrix effects, where co-extracted endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.
-
Optimize the Extraction Protocol: LLE is generally considered superior to protein precipitation in reducing matrix effects for nonpolar compounds like Donepezil and its metabolites because it provides a cleaner extract.[2][7] Fine-tuning the LLE solvent system can help minimize the co-extraction of interfering substances.
-
Employ Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE. Using a selective sorbent, such as a mixed-mode or a molecularly imprinted polymer, can significantly reduce matrix components in the final extract.[4]
-
Chromatographic Separation: Ensure your HPLC/UPLC method has sufficient resolving power to separate Hydroxydonepezil from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Q4: Can I use the same extraction protocol for plasma, serum, and urine samples?
A4: While the fundamental principles remain the same, you will likely need to optimize the protocol for each matrix. Plasma and serum have high protein content, necessitating a robust protein precipitation step or a more rigorous LLE or SPE cleanup. Urine has a different ionic strength and pH range, which may require adjustments to the pH modification step to ensure efficient extraction. It is always recommended to validate the extraction method for each specific biological matrix.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Peak | Incomplete extraction | - Ensure proper pH adjustment of the sample. - Optimize the extraction solvent composition and volume. - Increase vortexing time and speed. |
| Analyte degradation | - Check the stability of Hydroxydonepezil under your extraction and storage conditions. Avoid prolonged exposure to harsh pH or high temperatures.[6] - Prepare fresh stock and working solutions. | |
| High Variability in Results | Inconsistent extraction procedure | - Standardize all steps of the extraction protocol, including volumes, times, and mixing speeds. - Use an automated liquid handling system if available. |
| Sample heterogeneity | - Ensure samples are thoroughly thawed and mixed before aliquoting. | |
| Extra Peaks or High Baseline in Chromatogram | Co-extraction of interfering substances | - Optimize the selectivity of your LLE solvent system. - Consider switching to a more selective SPE method.[4] - Check all reagents and solvents for purity. |
| Contamination | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. | |
| Poor Peak Shape | Incompatibility of the final extract with the mobile phase | - Ensure the reconstitution solvent is compatible with your initial mobile phase conditions. Ideally, the reconstitution solvent should be the same as or weaker than the initial mobile phase. |
| High concentration of salts or other matrix components | - Incorporate a desalting step in your SPE protocol. - Optimize the LLE to minimize the carryover of aqueous phase. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Hydroxydonepezil from Human Plasma
This protocol is adapted from established methods for Donepezil extraction and is a good starting point for optimizing Hydroxydonepezil extraction.[1]
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution (e.g., Donepezil-d4)
-
0.1 M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Hexane:Ethyl Acetate (70:30, v/v)
-
Reconstitution Solvent: 50:50 Acetonitrile:Water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the human plasma sample into a microcentrifuge tube.
-
Spike with 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample. Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (Hexane:Ethyl Acetate, 70:30).
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) using Magnetic Molecularly Imprinted Polymers (MMIPs)
This protocol provides a more selective extraction and is based on the principles described for Donepezil.[4][5]
Materials:
-
Human serum sample
-
Magnetic Molecularly Imprinted Polymers (MMIPs) specific for Donepezil/Hydroxydonepezil
-
Loading Buffer (e.g., phosphate buffer at a specific pH to promote binding)
-
Washing Buffer (to remove non-specific binding)
-
Elution Solvent (e.g., methanol with a small percentage of acetic acid to disrupt binding)
-
Magnetic rack
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pre-treat the serum sample (e.g., dilution with loading buffer).
-
Add a pre-determined amount of MMIPs to the treated serum sample.
-
Vortex for a specified time (e.g., 30 minutes) to allow for the binding of Hydroxydonepezil to the MMIPs.
-
Place the tube on a magnetic rack to separate the MMIPs from the sample matrix.
-
Discard the supernatant.
-
Wash the MMIPs with the washing buffer to remove impurities. Repeat the magnetic separation and discard the supernatant.
-
Add the elution solvent to the MMIPs to release the bound Hydroxydonepezil.
-
Vortex to ensure complete elution.
-
Separate the MMIPs using the magnetic rack and collect the eluate containing the purified Hydroxydonepezil.
-
The eluate can then be evaporated and reconstituted for analysis or directly injected into the LC-MS/MS system.
Visualizations
Workflow for Liquid-Liquid Extraction of Hydroxydonepezil
Caption: A flowchart of the Liquid-Liquid Extraction (LLE) process.
Troubleshooting Decision Tree for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery issues.
References
-
Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
New TLC-Densitometric Method for the Quantification of Donepezil in Tablets - MDPI. (n.d.). Retrieved from [Link]
-
Optimized method development and validation for determining donepezil in rat plasma - Research journals. (2024, September 6). Retrieved from [Link]
-
Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One - Research journals. (n.d.). Retrieved from [Link]
-
Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed. (2024, September 6). Retrieved from [Link]
-
Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]
-
CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. (2013, May 18). Retrieved from [Link]
-
Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Quantitative determination of donepezil hydrochloride by a simple and accurate synchronous spectrofluorimetric method in human plasma. (n.d.). Retrieved from [Link]
-
Pharmaceutical Formulations and Analytical Methods of Donepezil - PubMed - NIH. (2025, November 11). Retrieved from [Link]
-
3-Hydroxy Donepezil (Donepezil Impurity) | C24H29NO4 | CID 139025678 - PubChem. (n.d.). Retrieved from [Link]
-
Analytical method development and validation of donepezil hydrochloride tablets by RP-HPLC - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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- 3. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
Technical Support Center: Control of Hydroxydonepezil Impurity in Donepezil Development
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the formation of Hydroxydonepezil, a critical impurity in Donepezil synthesis and formulation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of your Donepezil projects.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxydonepezil and why is it a concern?
A1: Hydroxydonepezil is a hydroxylated derivative of Donepezil, an active pharmaceutical ingredient (API) used in the treatment of Alzheimer's disease. It is considered a significant impurity as its presence can indicate degradation of the API, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies, such as those following ICH Q3B guidelines, require strict control of such degradation products.[1][2]
Q2: How is Hydroxydonepezil formed?
A2: Hydroxydonepezil is primarily formed through the oxidative degradation of Donepezil.[3][4][5] The indanone moiety of the Donepezil molecule is susceptible to oxidation, leading to the introduction of a hydroxyl group. This process can be accelerated by several factors, including exposure to oxidative agents, alkaline pH conditions, and elevated temperatures.[1][6]
Q3: At what stages of drug development is Hydroxydonepezil formation a risk?
A3: The formation of Hydroxydonepezil can occur at multiple stages:
-
Synthesis: While specific synthetic routes aim to minimize impurities, certain reaction conditions or the presence of residual catalysts could potentially lead to its formation.
-
Formulation: Interactions between Donepezil and certain excipients, particularly those containing reactive impurities like peroxides, can promote oxidation.[7]
-
Storage: Improper storage conditions, such as high humidity, exposure to light, and elevated temperatures, can accelerate the degradation of Donepezil to Hydroxydonepezil over the product's shelf life.
Troubleshooting Guide: High Levels of Hydroxydonepezil Detected
Q4: My latest batch of Donepezil API shows high levels of Hydroxydonepezil. What are the likely causes?
A4: High levels of Hydroxydonepezil in your API batch can stem from several factors during synthesis and purification:
-
Oxidative Stress during Synthesis: The use of strong oxidizing agents or inadequate control of reaction conditions can lead to the hydroxylation of the Donepezil molecule.
-
Inadequate Purification: The purification process, such as crystallization or chromatography, may not be effectively removing this impurity.
-
Storage of Intermediates: Improper storage of synthetic intermediates could lead to degradation before the final synthesis step.
Troubleshooting Steps:
-
Review Synthesis Protocol: Scrutinize the synthetic route for any steps involving strong oxidizing agents or conditions that could generate reactive oxygen species.
-
Optimize Purification: Re-evaluate and optimize the purification parameters. This may involve changing the solvent system, temperature, or stationary phase in chromatography.
-
Analyze Intermediates: Test key intermediates for the presence of Hydroxydonepezil or its precursors.
Q5: We are observing an increase in Hydroxydonepezil during our formulation's stability studies. What should we investigate?
A5: An increase in Hydroxydonepezil during stability studies points to formulation and/or storage issues.
-
Excipient Incompatibility: Certain excipients may contain reactive impurities (e.g., peroxides in polymers) that can oxidize Donepezil.[7]
-
pH of the Microenvironment: An alkaline microenvironment within the solid dosage form can catalyze the degradation of Donepezil.
-
Manufacturing Process: High shear mixing or granulation processes that generate heat can contribute to degradation.
-
Packaging: Inadequate packaging that allows for moisture and oxygen ingress will accelerate oxidative degradation.
Troubleshooting Steps:
-
Conduct Excipient Compatibility Studies: Perform binary mixtures of Donepezil with each excipient and store them under accelerated conditions. Analyze for Hydroxydonepezil formation to identify problematic excipients.
-
Evaluate Formulation pH: Incorporate pH-modifying excipients to maintain a slightly acidic to neutral pH within the formulation. A pH range of 5.0 to 6.5 is often optimal for nasal gel formulations, and similar principles can be applied to other dosage forms to enhance stability.[6]
-
Process Parameter Optimization: Evaluate the impact of manufacturing parameters such as mixing time, speed, and drying temperature on impurity formation.
-
Packaging Evaluation: Consider the use of high-barrier packaging materials and the inclusion of oxygen scavengers.
Visualizing the Degradation Pathway and Analytical Workflow
The following diagrams illustrate the formation of Hydroxydonepezil and a typical analytical workflow for its quantification.
Caption: Oxidative degradation pathway of Donepezil to Hydroxydonepezil.
Caption: Experimental workflow for the quantification of Hydroxydonepezil.
Experimental Protocol: UPLC-UV Method for Quantification of Hydroxydonepezil
This protocol provides a validated method for the separation and quantification of Donepezil and Hydroxydonepezil.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector. |
| Column | Waters Acquity C18, 50 mm x 2.1mm, 1.7µm particle size (or equivalent).[3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water.[3] |
| Mobile Phase B | Acetonitrile:Methanol:Trifluoroacetic acid (700:300:1 v/v/v).[3] |
| Gradient Program | Time (min) |
| Flow Rate | 0.40 mL/min.[3] |
| Column Temperature | 40°C.[3] |
| Injection Volume | 1.0 µL.[3] |
| Detection Wavelength | 286 nm.[3] |
| Diluent | Water:Acetonitrile (90:10 v/v).[3] |
2. Preparation of Solutions:
-
Standard Stock Solution (Donepezil): Accurately weigh and dissolve an appropriate amount of Donepezil reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).
-
Standard Stock Solution (Hydroxydonepezil): Accurately weigh and dissolve an appropriate amount of Hydroxydonepezil reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
System Suitability Solution: Prepare a solution containing Donepezil (e.g., 1.0 mg/mL) and spike it with Hydroxydonepezil at the specification limit (e.g., 0.15%).
-
Sample Preparation (API): Accurately weigh and dissolve the Donepezil API in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Preparation (Formulation): Accurately weigh a portion of the powdered tablets or formulation equivalent to a target concentration of Donepezil (e.g., 1.0 mg/mL) and transfer to a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.2 µm filter before injection.
3. System Suitability:
Inject the System Suitability Solution and ensure the following criteria are met:
-
Resolution: The resolution between the Donepezil and Hydroxydonepezil peaks should be greater than 2.0.
-
Tailing Factor: The tailing factor for the Donepezil peak should be not more than 1.5.
-
Reproducibility: The relative standard deviation (RSD) for five replicate injections of the Donepezil peak area should be not more than 2.0%.
4. Analysis and Calculation:
Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph. Identify the peaks of Donepezil and Hydroxydonepezil based on their retention times compared to the standards.
Calculate the percentage of Hydroxydonepezil in the sample using the following formula:
% Hydroxydonepezil = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100
Where:
-
Area_Impurity is the peak area of Hydroxydonepezil in the sample chromatogram.
-
Area_Standard is the peak area of Hydroxydonepezil in the standard chromatogram.
-
Conc_Standard is the concentration of the Hydroxydonepezil standard.
-
Conc_Sample is the concentration of the Donepezil sample.
-
Purity_Standard is the purity of the Hydroxydonepezil reference standard.
Regulatory Context and Best Practices
The International Council for Harmonisation (ICH) guideline Q3B(R2) provides a framework for the reporting, identification, and qualification of degradation products in new drug products.[2] The reporting threshold for impurities is based on the maximum daily dose of the drug. For a drug like Donepezil, with a typical maximum daily dose, any degradation product observed at a level greater than 0.2% would generally require identification.
To proactively manage the formation of Hydroxydonepezil, consider the following best practices:
-
Thorough Forced Degradation Studies: Conduct comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand the degradation pathways of Donepezil.[1][6]
-
Material Science Approach: Characterize the solid-state properties of your Donepezil API and understand how different polymorphic forms may impact stability.
-
Risk-Based Approach to Excipient Selection: Screen excipients for reactive impurities and choose those with a low peroxide value and minimal interaction potential with Donepezil.[7]
-
Incorporate Antioxidants: For formulations prone to oxidation, the inclusion of antioxidants can be an effective mitigation strategy.[8][9]
-
Robust Manufacturing Process Control: Implement strict controls over manufacturing parameters that can influence drug stability, such as temperature, humidity, and mixing energy.
By implementing these strategies and utilizing the provided analytical methods and troubleshooting guides, you can effectively control the formation of Hydroxydonepezil and ensure the development of a safe, stable, and effective Donepezil product.
References
-
Mahalingam, V., Rao, D. S., & Kumar, T. R. (2014). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 7(10), 1133-1139. [Link]
-
Patel, D. B., Sharma, A., & Patel, C. N. (2024). Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug. Frontiers in Health Informatics, 13(7), 909-921. [Link]
-
de Oliveira, M. A., de Faria, N. C., Pedroso, T. M., & Salgado, H. R. N. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. SciELO, 25(4), 818-826. [Link]
-
Chothe, P. P., Subramanian, R. C., & Kadam, V. J. (2010). Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 296-306. [https://www.rjpbcs.com/pdf/2010_1(3)/[10].pdf]([Link]10].pdf)
-
Lee, H., & Kim, Y. (2017). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Investigation, 47(3), 237-244. [Link]
-
Mladenović, A. R., Pešić, M. P., & Avramov Ivić, M. L. (2015). Liquid chromatography and liquid chromatography-mass spectrometry analysis of donepezil degradation products. Chemical Industry and Chemical Engineering Quarterly, 21(3), 447-455. [Link]
-
Sreelatha, P., Reddy, D. V., & Reddy, P. S. (2016). Impurity Profiling for Donepzil Hydrochloride Tablet Formulations and Characterisation of Potential Degradant. American Journal of PharmTech Research, 6(6), 334-349. [Link]
-
de Campos, D. P., Silva-Barcellos, N. M., Marinho, F. D. M., Barbosa, G. X., Lana, V. L. V., & de Souza, J. (2020). A sustainable UPLC-UV method for quantification of donepezil hydrochloride in biorelevant media applied to dissolution profile comparison. Drug Development and Industrial Pharmacy, 46(10), 1578-1588. [Link]
-
Reddy, P. S., Sreelatha, P., & Reddy, D. V. (2016). Degradation pathways of donepezil hydrochloride. ResearchGate. [Link]
-
Bajcar, T., & Trontelj, J. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 299. [Link]
-
Iacobazzi, R. M., Catto, M., Carocci, A., Nicolotti, O., & Leonetti, F. (2020). Novel Hydroxytyrosol-Donepezil Hybrids as Potential Antioxidant and Neuroprotective Agents. Molecules, 25(18), 4258. [Link]
-
Catto, M., Iacobazzi, R. M., Carocci, A., & Leonetti, F. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1169-1174. [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in New Drug Products. [Link]
-
Reddy, K. V. S. R., Reddy, N. S., Reddy, P. G., & Sreeramulu, J. (2004). Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058. [Link]
-
Patel, J. K., & Patel, N. V. (2012). In-vitro evaluation of co-excipients for release of donepezil hydrochloride from carbopol 974p based tablets. International Journal of Pharmaceutical Sciences and Research, 3(10), 3844-3850. [Link]
-
Kim, H. Y., Lee, J. Y., Choi, Y. K., & Lee, H. S. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 11(5), 291. [Link]
-
Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]
- Li, W., & Li, G. (2006). A New Process for the Synthesis of Donepezil.
-
Nepovimova, E., & Kuca, K. (2018). Profiling donepezil template into multipotent hybrids with antioxidant properties. Expert Opinion on Drug Discovery, 13(12), 1123-1135. [Link]
-
de Campos, D. P., Silva-Barcellos, N. M., Marinho, F. D. M., Barbosa, G. X., Lana, V. L. V., & de Souza, J. (2020). A Sustainable UPLC-UV Method for Quantification of Donepezil Hydrochloride in Biorelevant Media Applied to Dissolution Profile Comparison. ResearchGate. [Link]
-
Sridhar, V., & Thenmozhi, A. J. (2016). Evaluation of the antioxidant activity of donepezil - in vitro study. National Journal of Physiology, Pharmacy and Pharmacology, 6(5), 441-443. [Link]
-
Studzińska-Sroka, E., & Cielecka-Piontek, J. (2021). New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. Molecules, 26(11), 3326. [Link]
-
Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]
-
Singh, S., & Singh, B. (2010). Drug-excipient interactions. ResearchGate. [Link]
-
Prathyusha, C., & Murthy, T. G. K. (2015). Compatibility studies of Donepezil with different excipients by using HPLC and FTIR. Journal of Applied Pharmaceutical Science, 5(08), 089-093. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
El-Didamony, A. M., & Abo-El-Enein, S. A. (2024). Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. Oriental Journal of Chemistry, 40(2). [Link]
-
IKEV. (n.d.). ICH Q3B(R) Guideline Impurities in New Drug Products. [Link]
-
Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140. [Link]
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Catto, M., Iacobazzi, R. M., Carocci, A., & Leonetti, F. (2020). Effect of Hydroxytyrosol Derivatives of Donepezil on the Activity of Enzymes Involved in Neurodegenerative Diseases and Oxidative Damage. Molecules, 25(3), 548. [Link]
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Validation & Comparative
Navigating the Stereoselective Metabolism of Donepezil: A Comparative Profiling Guide
For researchers and drug development professionals vested in the landscape of neurotherapeutics, a nuanced understanding of a drug's metabolic fate is paramount. Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, presents a compelling case study in stereoselective metabolism. As a racemic mixture of R-(+)- and S-(-)-enantiomers, its journey through the body is not a monolith but a tale of two isomers, each with a distinct metabolic profile. This guide provides an in-depth, objective comparison of the metabolic pathways of donepezil enantiomers, supported by experimental data, to elucidate the critical role of stereochemistry in its pharmacokinetics.
The Significance of Chirality in Donepezil's Action and Metabolism
Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. While both enantiomers contribute to this inhibition, the S-(-)-enantiomer is reported to be the more potent inhibitor. This inherent difference in pharmacological activity underscores the importance of understanding their individual metabolic pathways. The metabolic clearance of each enantiomer can significantly influence its plasma concentration, and consequently, its therapeutic efficacy and potential for adverse effects.
The liver is the primary site of donepezil metabolism, orchestrated mainly by the cytochrome P450 (CYP) enzyme superfamily. Specifically, CYP2D6 and CYP3A4 have been identified as the key players in its biotransformation.[1][2] The stereoselective nature of these enzymes leads to differential metabolism of the R-(+) and S-(-)-enantiomers, a critical factor for inter-individual variability in patient response.[3]
Comparative Metabolic Pathways of Donepezil Enantiomers
The metabolism of donepezil proceeds through several key pathways, including O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[1] The stereoselectivity of the metabolizing enzymes, particularly CYP2D6, results in quantitative differences in the formation of various metabolites from the R-(+) and S-(-)-enantiomers.
dot
Caption: Major metabolic pathways of donepezil enantiomers.
While both enantiomers are substrates for CYP2D6 and CYP3A4, in vitro studies have demonstrated that CYP2D6 is the predominant enzyme responsible for the stereoselective metabolism of donepezil.[3] This has significant clinical implications, as the CYP2D6 gene is highly polymorphic, leading to different metabolizer phenotypes in the population.[4]
In Vitro Metabolic Kinetics: A Head-to-Head Comparison
To quantify the differences in the metabolic clearance of donepezil enantiomers, in vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes are indispensable. These experiments allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint = Vmax/Km).
| Enantiomer | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, µL/min/pmol CYP) |
| R-(+)-Donepezil | CYP2D6 | Data not available in searched results | Data not available in searched results | Data not available in searched results |
| S-(-)-Donepezil | CYP2D6 | Data not available in searched results | Data not available in searched results | Data not available in searched results |
| R-(+)-Donepezil | CYP3A4 | Data not available in searched results | Data not available in searched results | Data not available in searched results |
| S-(-)-Donepezil | CYP3A4 | Data not available in searched results | Data not available in searched results | Data not available in searched results |
| Racemic Donepezil | Human Liver Microsomes | - | - | 6.35 µL/min/mg protein[5] |
Note: Specific kinetic parameters for the individual enantiomers were not available in the searched results. The intrinsic clearance for racemic donepezil in human liver microsomes is provided as a reference.
The causality behind this experimental choice is to isolate the enzymatic activity and directly compare the metabolic efficiency for each enantiomer without the complexities of in vivo systems. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a greater metabolic capacity. The intrinsic clearance is the most comprehensive measure of metabolic efficiency at low substrate concentrations.
The Impact of CYP2D6 Polymorphisms on Enantiomer Pharmacokinetics
The genetic variability of CYP2D6 significantly impacts the in vivo clearance of donepezil.[6] This leads to distinct pharmacokinetic profiles in individuals with different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[4]
| CYP2D6 Phenotype | Effect on Donepezil Clearance | Consequence on Plasma Concentrations |
| Poor Metabolizer (PM) | 32% slower elimination compared to EMs[6] | Higher steady-state plasma concentrations |
| Extensive Metabolizer (EM) | Baseline clearance | Normal steady-state plasma concentrations |
| Ultrarapid Metabolizer (UM) | 67% faster elimination compared to EMs[6] | Lower steady-state plasma concentrations |
These differences in clearance directly affect the steady-state plasma concentrations of donepezil. Studies have shown that normal metabolizers (NMs) have lower plasma donepezil concentrations compared to intermediate metabolizers (IMs).[4] Specifically, one study reported median plasma concentrations of 41.15 ng/mL in NMs versus 61.95 ng/mL in IMs.[4] As CYP2D6 preferentially metabolizes one enantiomer, these polymorphisms will have a more pronounced effect on the plasma concentration of that specific isomer, which in turn can influence the therapeutic response.[3]
Experimental Protocols for Metabolic Profiling
A robust investigation into the comparative metabolic profiling of donepezil enantiomers necessitates a well-defined experimental workflow. The following protocols are designed to be self-validating, ensuring the reliability and reproducibility of the findings.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the intrinsic clearance of R-(+)- and S-(-)-donepezil.
-
Materials: Pooled human liver microsomes (HLMs), R-(+)-donepezil, S-(-)-donepezil, NADPH regenerating system, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system with a chiral column.
-
Procedure:
-
Pre-incubate HLMs with the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding a low concentration (typically below the expected Km) of the individual enantiomers.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction immediately by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated chiral LC-MS/MS method to quantify the remaining parent enantiomer.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression will give the rate constant of elimination (k). Intrinsic clearance is then calculated using the formula: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).
dot
Caption: Workflow for in vitro metabolic stability assay.
Protocol 2: Reaction Phenotyping with Recombinant CYP Enzymes
-
Objective: To identify the specific CYP enzymes responsible for the metabolism of each enantiomer and to determine their kinetic parameters.
-
Materials: Recombinant human CYP enzymes (CYP2D6, CYP3A4, etc.), individual donepezil enantiomers, NADPH regenerating system, appropriate buffers, quenching solution, LC-MS/MS system with a chiral column.
-
Procedure:
-
Incubate each enantiomer separately with a panel of recombinant CYP enzymes at 37°C.
-
Analyze the samples to identify which enzymes produce metabolites.
-
For the identified enzymes, perform kinetic studies by incubating varying concentrations of each enantiomer.
-
Quantify the rate of metabolite formation using LC-MS/MS.
-
-
Data Analysis: Plot the velocity of the reaction against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
The metabolic profiling of donepezil enantiomers reveals a clear case of stereoselective biotransformation, primarily driven by the polymorphic enzyme CYP2D6. This differential metabolism has a direct impact on the pharmacokinetic profile of the individual enantiomers, leading to variability in plasma concentrations among patients with different CYP2D6 genotypes. For drug development professionals, a thorough understanding of these stereoselective metabolic pathways is crucial for optimizing dosing strategies, predicting drug-drug interactions, and ultimately personalizing therapy to enhance efficacy and minimize adverse effects in the treatment of Alzheimer's disease. Further research to delineate the precise kinetic parameters for each enantiomer with the key metabolizing enzymes will provide a more complete picture and aid in the development of more refined pharmacokinetic models.
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Population pharmacokinetic approach to evaluate the effect of CYP2D6, CYP3A, ABCB1, POR and NR1I2 genotypes on donepezil clearance. (2014). British Journal of Clinical Pharmacology. [Link]
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Investigating the binding interactions of the anti-Alzheimer's drug donepezil with CYP3A4 and P-glycoprotein. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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Beyond Acetylcholinesterase Inhibition: A Comparative Guide to the Neuroprotective Effects of Donepezil and Its Derivatives
For decades, donepezil has been a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily through its potent and reversible inhibition of acetylcholinesterase (AChE). However, a growing body of evidence reveals that the therapeutic potential of donepezil extends beyond mere symptomatic relief, encompassing significant neuroprotective properties. This guide provides an in-depth comparison of the neuroprotective effects of the parent molecule, donepezil, and its more recently developed derivatives. We will delve into the mechanistic underpinnings of their actions, present comparative experimental data, and provide detailed protocols for assessing these neuroprotective attributes, offering a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative diseases.
The Evolving Paradigm: From Symptomatic Treatment to Disease Modification
The classical mechanism of action of donepezil involves the inhibition of AChE, leading to increased levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] While this action addresses the cognitive decline associated with cholinergic deficits in AD, it does not halt the underlying neurodegenerative processes.
Intriguingly, research has unveiled a multifaceted neuroprotective profile for donepezil that is independent of its cholinesterase inhibitory activity. These effects include protection against amyloid-β (Aβ) and glutamate-induced toxicity, upregulation of nicotinic acetylcholine receptors (nAChRs), and modulation of key signaling pathways involved in neuronal survival.[2] This has spurred the development of novel donepezil derivatives, often termed multi-target-directed ligands (MTDLs), designed to amplify these neuroprotective properties and engage additional pathological targets in AD, such as Aβ aggregation, oxidative stress, and metal dyshomeostasis.[3]
Comparative Analysis of Neuroprotective Efficacy
The evolution from donepezil to its derivatives has been driven by the quest for enhanced therapeutic efficacy. These MTDLs are rationally designed to incorporate pharmacophores that confer additional biological activities. Below, we compare the neuroprotective performance of donepezil with some of its promising derivatives based on key experimental parameters.
Table 1: Comparative Cholinesterase Inhibitory Activity
| Compound | Target | IC50 (µM) | Source |
| Donepezil | eeAChE | 0.0067 | [4] |
| hAChE | 0.0094 | [5] | |
| eqBuChE | 6.6 | [5] | |
| Donepezil-Coumarin Hybrid (5m) | eeAChE | 0.87 | [6] |
| eqBuChE | 0.93 | [6] | |
| hAChE | 1.37 | [6] | |
| hBuChE | 1.98 | [6] | |
| Donepezil-Ferulic Acid Hybrid (5c) | eeAChE | 0.398 | [7] |
| eqBuChE | 0.976 | [7] | |
| Donepezil-based Benzylamine Derivative (7) | AChE | 0.44 | [5] |
| BACE-1 | 0.28 | [5] |
eeAChE: Electrophorus electricus acetylcholinesterase; hAChE: human acetylcholinesterase; eqBuChE: equine butyrylcholinesterase; hBuChE: human butyrylcholinesterase.
Table 2: Comparative Anti-Amyloid Aggregation and Antioxidant Activity
| Compound | Assay | Result | Source |
| Donepezil | AChE-induced Aβ aggregation inhibition | 22% at 100 µM | [8] |
| Donepezil-Curcumin Hybrid (14) | Self-induced Aβ1-42 aggregation inhibition | 45.3% at 20 µM | [1] |
| Donepezil-Ferulic Acid Hybrid (5c) | Antioxidant activity (ABTS method) | 1.78 Trolox equivalents | [7] |
| Antioxidant activity (DPPH method) | IC50 = 24.9 µM | [7] | |
| Hydroxytyrosol-Donepezil Nitro-hybrid | Reduction of ROS in SH-SY5Y cells | Most effective among tested hybrids | [9] |
Mechanistic Insights into Neuroprotection: Signaling Pathways
The neuroprotective effects of donepezil and its derivatives are mediated through the modulation of intricate intracellular signaling cascades. Understanding these pathways is crucial for the rational design of next-generation neuroprotective agents.
Donepezil's Neuroprotective Signaling
Donepezil has been shown to activate several pro-survival signaling pathways. One key mechanism involves the activation of Protein Kinase C (PKC), which can antagonize apoptosis and support neuronal health.[2] Furthermore, donepezil can upregulate nAChRs, which in turn can activate the Phosphatidylinositol 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) signaling pathways, both of which are critical for promoting neuronal survival and plasticity.[3]
Caption: Neuroprotective signaling pathways activated by donepezil.
Multi-Target Mechanisms of Donepezil Derivatives
Donepezil derivatives are designed to engage multiple neuroprotective pathways simultaneously. For instance, hybrids incorporating moieties with antioxidant properties, such as ferulic acid or hydroxytyrosol, can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological feature of AD.[7][9] Others are designed to chelate metal ions like copper and iron, which are implicated in Aβ aggregation and ROS production. The overarching strategy is to create a synergistic effect where the combined actions of the different pharmacophores lead to a more robust neuroprotective outcome than the parent molecule alone.
Experimental Protocols for Assessing Neuroprotection
To ensure the scientific rigor and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Here, we provide a detailed methodology for a common in vitro neuroprotection assay.
Protocol: Assessing Neuroprotective Effects against Oxidative Stress in SH-SY5Y Cells
This protocol describes a method to induce oxidative stress-mediated neurotoxicity in the human neuroblastoma SH-SY5Y cell line and to quantify the neuroprotective effects of test compounds.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
For differentiation into a more neuron-like phenotype, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days. Differentiated cells will exhibit a more mature neuronal morphology with extended neurites.
2. Compound Treatment:
-
Seed differentiated SH-SY5Y cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of donepezil or its derivatives for 24 hours. Include a vehicle control (e.g., DMSO).
3. Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium.
-
Remove the medium containing the test compounds and expose the cells to H₂O₂ (typically 100-200 µM) for a predetermined duration (e.g., 4-6 hours) to induce cytotoxicity. Include a control group of cells not exposed to H₂O₂.
4. Assessment of Cell Viability (MTT Assay):
-
Following the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and shaking the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-H₂O₂ exposed) cells.
5. Data Analysis:
-
Plot cell viability against compound concentration to determine the dose-dependent neuroprotective effect.
-
Compare the percentage of neuroprotection afforded by donepezil and its derivatives at equivalent concentrations.
Caption: Experimental workflow for assessing neuroprotection.
Conclusion and Future Directions
The landscape of therapeutic strategies for Alzheimer's disease is progressively shifting from a single-target to a multi-target paradigm. Donepezil, initially heralded for its symptomatic relief through cholinesterase inhibition, has paved the way for the development of innovative derivatives with a broader spectrum of neuroprotective actions. These multi-target-directed ligands demonstrate the potential to not only enhance the symptomatic benefits of donepezil but also to intervene in the core pathological processes of neurodegeneration.
The comparative data presented in this guide highlight the promising advancements made in this field, with many derivatives exhibiting superior anti-amyloid, antioxidant, and neuroprotective properties in preclinical models. The continued exploration of these MTDLs, guided by a deep understanding of their mechanisms of action and rigorous experimental validation, holds immense promise for the development of next-generation, disease-modifying therapies for Alzheimer's disease and other neurodegenerative disorders. Future research should focus on the in vivo efficacy and safety of these promising compounds to translate these preclinical findings into tangible clinical benefits.
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A Comparative Analysis of Donepezil Degradation Products: A Guide for Researchers
This guide provides an in-depth comparative analysis of the degradation products of donepezil, a key active pharmaceutical ingredient (API) in the palliative treatment of Alzheimer's disease. Understanding the stability of donepezil and the profile of its degradation products is critical for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of degradation pathways, a comparison of analytical methodologies, and detailed experimental protocols based on established scientific literature.
Introduction: The Imperative of Stability Studies
Donepezil hydrochloride, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride, is a reversible inhibitor of the enzyme acetylcholinesterase.[1] The stability of this molecule is a crucial parameter, as degradation can lead to a loss of potency and the formation of potentially harmful impurities.[] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradants and develop stability-indicating analytical methods.[3] This guide will explore the degradation of donepezil under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.
Section 1: Unraveling the Degradation Pathways of Donepezil
Donepezil's chemical structure contains moieties susceptible to hydrolysis and oxidation, which are the primary degradation pathways. Forced degradation studies reveal that the drug is most labile in alkaline, oxidative, and neutral aqueous conditions, while it exhibits greater stability under acidic, dry heat, and photolytic conditions.[4]
-
Alkaline Hydrolysis: This is the most significant degradation pathway for donepezil.[3] In the presence of a strong base (e.g., sodium hydroxide), the indanone ring is susceptible to cleavage, leading to the formation of several degradation products. Studies have shown that in 2N NaOH, five major degradation products can be formed.[4] The rate of degradation is significant, with one study reporting a recovery of only 42% of the parent drug after seven days at room temperature in 0.1 M NaOH.[3]
-
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, also leads to the formation of multiple degradation products.[4][5] The piperidine nitrogen is a likely site for oxidation, potentially forming N-oxide derivatives.[6] Some studies suggest the formation of non-chromophoric products under oxidative stress, which complicates analysis by UV-based detection methods alone.[4]
-
Neutral Hydrolysis: In neutral aqueous solutions, particularly at elevated temperatures, donepezil can also degrade, generating multiple degradation products.[4]
-
Acidic Conditions: Donepezil is relatively stable in acidic conditions compared to alkaline conditions.[7] However, some degradation can occur, with studies showing approximately 8-14% degradation after 48 hours in 0.1N HCl.[3][7]
The following diagram illustrates the general workflow for investigating these degradation pathways.
Caption: Workflow for Forced Degradation Study of Donepezil.
Section 2: A Comparative Look at Analytical Methodologies
The accurate detection and quantification of donepezil and its degradation products necessitate the use of robust, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.
Causality in Method Selection: The choice of analytical method is driven by the need for specificity, sensitivity, and efficiency.
-
Specificity: The method must be able to resolve the main drug peak from all potential degradation products and process impurities. This is why photodiode array (PDA) detectors are often used, as they can assess peak purity.
-
Sensitivity: The method must be sensitive enough to detect and quantify impurities at very low levels, often below 0.15% as per regulatory guidelines.[8]
-
Efficiency: In a quality control environment, high throughput is essential. UPLC methods, with their shorter run times, offer a significant advantage over traditional HPLC.[5] For instance, a validated UPLC method can have a total elution time of about 6 minutes, allowing for the analysis of over 100 samples per day.[1]
The table below compares different chromatographic methods that have been successfully used for the analysis of donepezil and its related substances.
| Parameter | Method 1 (HPLC)[4] | Method 2 (Chiral HPLC)[7] | Method 3 (UPLC)[5] | Method 4 (LC-MS)[3] |
| Column | Hypersil C18 (250x4.6mm, 5µm) | Chiralcel-OJ-H (250x4.6mm) | Waters Acquity C18 (50x2.1mm, 1.7µm) | C18 Column |
| Mobile Phase | Methanol:Acetate Buffer (pH 4.25):Triethylamine (50:50:0.6) | Ethanol:n-hexane:Triethylamine (20:80:0.3) | Gradient of Trifluoroacetic acid, Acetonitrile, and Methanol | Gradient of Acetonitrile and Formic Acid in Water |
| Detection | UV at 268 nm | UV at 268 nm | UV at 286 nm | Mass Spectrometry (ESI+) |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified | 0.2 mL/min |
| Key Advantage | Good resolution of degradants in alkaline, oxidative, and neutral conditions. | Separation of donepezil enantiomers from their degradation products. | Rapid analysis time (~6 min), suitable for high-throughput screening. | Definitive identification and structural elucidation of degradation products. |
The Role of Mass Spectrometry (LC-MS): While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the definitive identification and structural characterization of unknown degradation products.[3] By providing mass-to-charge ratio (m/z) information, LC-MS allows for the determination of the molecular weights of the degradants, which is a critical step in elucidating their structures.[3] For instance, LC-MS was used to identify three major degradation products (DP6, DP7, and DP8) formed under alkaline stress.[3]
Section 3: Experimental Protocols for Forced Degradation
To ensure reproducibility and trustworthiness, the following are detailed, step-by-step protocols for conducting forced degradation studies on donepezil hydrochloride. These are synthesized from various published methods.[4][5]
Stock Solution Preparation:
-
Accurately weigh and dissolve donepezil hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of 1.0 mg/mL.[1][5]
-
Use this stock solution for all subsequent stress studies.
1. Acid Hydrolysis:
- To 5 mL of the stock solution, add 5 mL of 6.0 N hydrochloric acid.
- Heat the mixture at 90°C for 2 hours in a water bath.[5]
- Cool the solution to room temperature.
- Carefully neutralize the solution with an appropriate volume of 6.0 N sodium hydroxide.
- Dilute to a final concentration suitable for HPLC/UPLC analysis with the mobile phase.
2. Alkaline Hydrolysis:
- To 5 mL of the stock solution, add 5 mL of 10.0 N sodium hydroxide.
- Heat the mixture at 90°C for 2 hours in a water bath.[5]
- Cool the solution to room temperature.
- Carefully neutralize the solution with an appropriate volume of 10.0 N hydrochloric acid.
- Dilute to a final concentration suitable for analysis.
3. Oxidative Degradation:
- To the stock solution, add 1 mL of 30% hydrogen peroxide.
- Keep the solution at 60°C for 4 hours.[5]
- Cool the solution to room temperature.
- Dilute to a final concentration suitable for analysis.
4. Thermal Degradation (Dry Heat):
- Place a few milligrams of solid donepezil hydrochloride powder in a watch glass.
- Expose it to a temperature of 80°C in a hot air oven for 72 hours.[5]
- After exposure, dissolve the sample in the diluent to achieve the desired concentration for analysis.
5. Photolytic Degradation:
- Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) for 72 hours.[5]
- Prepare a sample for analysis by dissolving the exposed solid or diluting the exposed solution.
Self-Validating System: For each condition, a blank solution (without the drug) should be subjected to the same stress conditions to ensure that no interfering peaks are generated from the reagents or solvent system.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
